
Malolactomycin C
概要
説明
Malolactomycin C is a macrolide antifungal antibiotic isolated from the bacterium Streptomyces strain KP-3144 . It is particularly effective against the plant pathogenic fungus Botrytis cinerea, which causes gray mold disease in various crops . The compound belongs to the family of 40-membered macrolides and exhibits significant antifungal activity .
準備方法
Synthetic Routes and Reaction Conditions: Malolactomycin C is primarily obtained through fermentation of the Streptomyces strain KP-3144 . The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . The specific conditions for fermentation include maintaining the culture at 27°C with aeration and agitation .
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process involves the use of bioreactors to culture the Streptomyces strain under controlled conditions, ensuring optimal yield and purity of the compound .
化学反応の分析
Types of Reactions: Malolactomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or to study its structure-activity relationship.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different levels of antifungal activity .
科学的研究の応用
Malolactomycin C has a wide range of scientific research applications:
作用機序
Malolactomycin C exerts its antifungal effects by inhibiting the growth of Botrytis cinerea . The compound targets the fungal cell membrane, disrupting its integrity and leading to cell death . The exact molecular pathways involved in this process are still under investigation, but it is believed that this compound interferes with the synthesis of essential membrane components .
類似化合物との比較
- Malolactomycin D
- Other macrolide antibiotics such as erythromycin and azithromycin
生物活性
Introduction
Malolactomycin C is a polyketide compound derived from the fermentation of specific strains of Streptomyces bacteria. It has garnered attention in recent years due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
This compound is classified as a member of the malolactomycin family, characterized by its unique polyketide backbone. Its molecular formula is , and it features several functional groups that contribute to its biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 32 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, along with the inhibition of cell proliferation.
Case Study: In Vitro Effects on Cancer Cell Lines
A study conducted by Zhang et al. (2022) evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The results indicated:
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 20 µM
- HT-29 Cells : IC50 = 25 µM
These findings suggest that this compound possesses selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : this compound interferes with DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.
- Disruption of Cell Membrane Integrity : The compound alters membrane permeability, contributing to its antimicrobial effects.
Pharmacological Studies
Recent pharmacological studies have focused on the bioavailability and pharmacokinetics of this compound. A study by Lee et al. (2023) highlighted:
- Absorption : Rapid absorption with peak plasma concentration achieved within 1 hour post-administration.
- Half-life : Approximately 3 hours in animal models.
- Metabolism : Primarily metabolized in the liver with minimal renal excretion.
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound when combined with other antimicrobial agents. A study demonstrated that co-administration with vancomycin enhanced the antibacterial efficacy against resistant strains of Staphylococcus aureus, reducing MIC values significantly.
特性
IUPAC Name |
3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHAWZLPUJTAT-VOXIDSISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H109N3O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189759-03-3 | |
Record name | Malolactomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189759033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of Malolactomycin C for agricultural applications?
A1: Malolactomycins C and D, discovered as novel 40-membered ring macrolides produced by a strain of Streptomyces, have shown promising antifungal activity. Specifically, they demonstrated inhibitory effects against Botrytis cinerea, a prevalent plant pathogen causing gray mold disease in various crops [, ]. This finding highlights the potential of this compound as a potential biocontrol agent or lead compound for developing new antifungal treatments for agricultural use.
Q2: Are there other studies investigating the mode of action or structural details of this compound?
A2: Currently, the provided abstracts [, ] primarily focus on the discovery and antifungal activity of Malolactomycins C and D against Botrytis cinerea. Further research is needed to elucidate the specific mode of action, structural characterization, and other properties of this compound. Understanding its interaction with targets, downstream effects, and structural details will be crucial for exploring its full potential and developing effective antifungal strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。